molecular formula C16H35NO3 B14148292 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol CAS No. 4193-38-8

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol

Cat. No.: B14148292
CAS No.: 4193-38-8
M. Wt: 289.45 g/mol
InChI Key: UVEXVMUTHAZSNB-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is a chemical compound with the molecular formula C16H35NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound features a dodecanol backbone with bis(2-hydroxyethyl)amino groups, making it a versatile molecule in both organic synthesis and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol can be synthesized through the reaction of dodecanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanone or dodecanal.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in organic synthesis and as a stabilizer for emulsions.

    Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-hydroxyethylamino)dodecan-2-ol
  • Dodecanamide, N,N-bis(2-hydroxyethyl)-

Uniqueness

1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol stands out due to its unique combination of a long hydrophobic dodecanol chain and hydrophilic bis(2-hydroxyethyl)amino groups. This dual nature makes it highly effective as a surfactant and solubilizing agent, offering advantages over similar compounds in terms of stability and efficiency in various applications.

Properties

CAS No.

4193-38-8

Molecular Formula

C16H35NO3

Molecular Weight

289.45 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]dodecan-2-ol

InChI

InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-16(20)15-17(11-13-18)12-14-19/h16,18-20H,2-15H2,1H3

InChI Key

UVEXVMUTHAZSNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCO)CCO)O

Origin of Product

United States

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